

Palau'Chlor: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: Palau'Chlor

Cat. No.: B1489964

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For researchers, scientists, and drug development professionals, this document provides an in-depth overview of **Palau'Chlor**, a powerful and selective chlorinating reagent. This guide details its chemical properties, experimental protocols for its use, and quantitative data on its reactivity.

Core Compound Information

Palau'Chlor, also known as 2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG), is a guanidine-based chlorinating agent developed for the direct and mild chlorination of a wide range of organic substrates.^{[1][2]} Its invention was inspired by the mechanism of a key chlorospirocyclization step in the synthesis of palau'amine.^[1] This reagent offers a favorable alternative to harsher chlorinating agents like sulfuryl chloride (SO_2Cl_2) and elemental chlorine (Cl_2), as well as the less reactive N-chlorosuccinimide (NCS).^[2]

Molecular Structure:

Chemical Identifiers:

Identifier	Value
CAS Number	1596379-00-8
Molecular Formula	C ₅ H ₈ ClN ₃ O ₄
Molecular Weight	209.59 g/mol
IUPAC Name	methyl N-(N'-chloro-N-methoxycarbonylcarbamimidoyl)carbamate
Alternate Name	2-Chloro-1,3-bis(methoxycarbonyl)guanidine (CBMG)
SMILES	<chem>COC(=O)NC(=NCl)NC(=O)OC</chem>

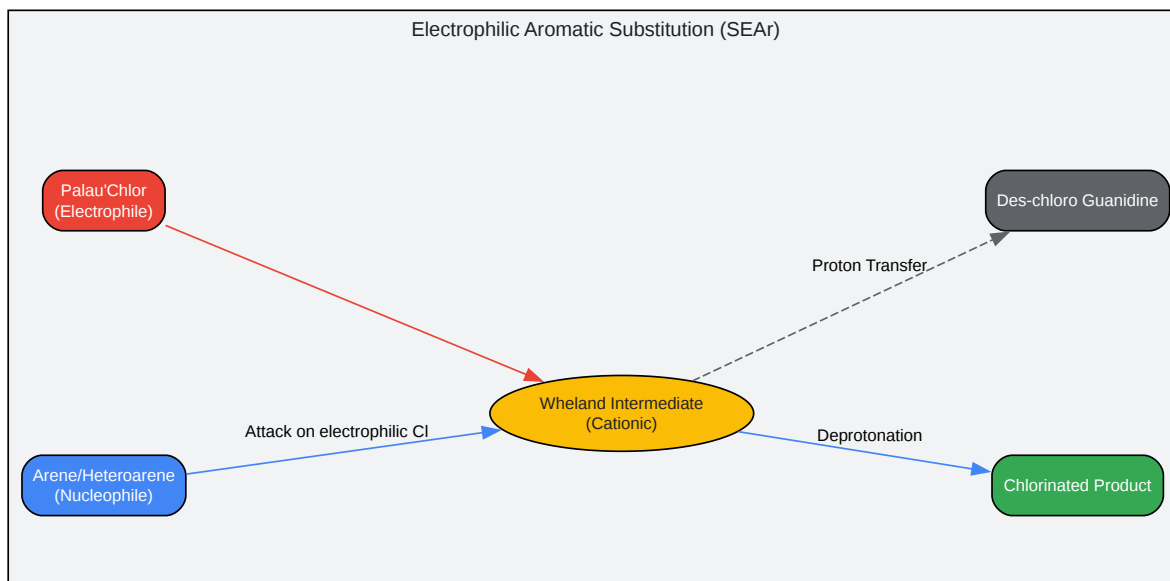
Physicochemical Properties and Handling

Palau'Chlor is a white, free-flowing solid that is stable to air and can be handled on the bench-top without special precautions.[2][3] It is soluble in dichloromethane (CH₂Cl₂) and chloroform (CHCl₃), partially soluble in acetonitrile and DMSO, and insoluble in alcohols.[3]

Property	Value
Physical Form	Solid
Melting Point	115-120 °C
Storage Temperature	2-8°C

**Mechanism of Action

Palau'Chlor functions as an electrophilic chlorinating agent. The chlorination of arenes and heteroarenes is believed to proceed through an electrophilic aromatic substitution (SEAr) mechanism.[2] The electron-deficient chlorine atom on the guanidine core is attacked by the electron-rich π-system of the substrate.[2] Kinetic isotope effect (KIE) studies for the chlorination of anisole with **Palau'Chlor** revealed a normal KIE of 1.2, suggesting that C-H bond cleavage is not the rate-determining step of the reaction.[4]



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Caption: Proposed mechanism for the chlorination of arenes/heteroarenes using **Palau'Chlor**.

Experimental Protocols

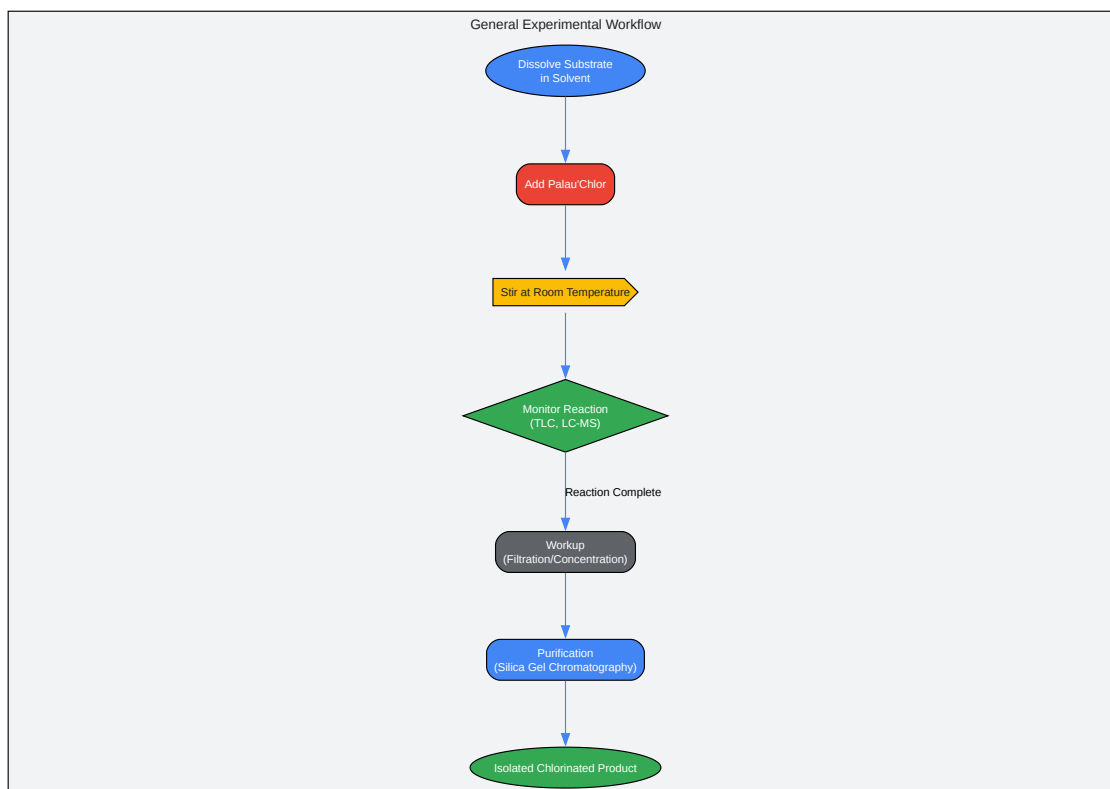
The following are generalized experimental protocols for the use of **Palau'Chlor** in chlorination reactions, based on published literature.^{[2][4]}

General Procedure for C-H Chlorination of Heteroarenes

- To a solution of the heterocycle (1.0 equivalent) in chloroform (0.1 M) is added **Palau'Chlor** (1.2 equivalents).
- The reaction mixture is stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture can be concentrated and purified by silica gel chromatography to afford the chlorinated product. For reactions that go to full conversion, the des-chloro byproduct of **Palau'Chlor** often precipitates and can be removed by filtration.^[2]

Chlorination of Arenes with Brønsted Acid Additive

- To a solution of the arene (1.0 equivalent) in a suitable solvent is added **Palau'Chlor** (1.0 equivalent).
- A Brønsted acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) (1.0 equivalent), is then added to the mixture.
- The reaction is stirred, and progress is monitored.
- Workup and purification are performed as described in the general procedure.



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Caption: A generalized workflow for a typical chlorination reaction using **Palau'Chlor**.

Quantitative Data: Reactivity and Substrate Scope

Palau'Chlor has been shown to be effective for the chlorination of a wide variety of substrates, often outperforming other common chlorinating agents. The following tables summarize the reported yields for the chlorination of various heteroarenes and other molecules.

Table 1: C-H Chlorination of Heteroarenes with Palau'Chlor vs. NCS[2][5]

Substrate	Product Yield with Palau'Chlor (%)	Product Yield with NCS (%)	Conditions
Imidazoles	High	Low to moderate	1.2 equiv. reagent, CHCl ₃ , rt
Pyrroles	High	Low to moderate	1.2 equiv. reagent, CHCl ₃ , rt
Pyrazoles	High	Low to moderate	1.2 equiv. reagent, CHCl ₃ , rt
Indoles	High	Low to moderate	1.2 equiv. reagent, CHCl ₃ , rt
Clotrimazole	High	0	1.2 equiv. reagent, CHCl ₃ , rt
1-Acetylintole	28	3	1.2 equiv. reagent, CHCl ₃ , rt

Note: "High" yields are generally reported as being significantly better than those obtained with NCS under identical conditions.

Table 2: Chlorination of Other Substrates[2]

Substrate	Product	Yield (%)	Conditions
Silyl enol ether	α -chloro carbonyl	Chemoselective	One-pot operation
Electron-rich π -systems	Chlorinated product	Competent	Direct C-H chlorination
Sulfonamides	N-chloro sulfonamide	Competent	Direct N-H chlorination
Rotenone	Selectively chlorinated	-	Presence of an olefin
Vancomycin	C-H chlorinated	2-fold increase vs. NCS	DMF
Anisole	p-chloroanisole	74 (12:1 p:o)	1.0 equiv. CBMG, 1.0 equiv. TFA
Anisole	p-chloroanisole	Quantitative (32:1 p:o)	1.0 equiv. CBMG, 1.0 equiv. HCl

Advantages and Applications in Drug Development

The use of **Palau'Chlor** offers several advantages for medicinal chemists and drug development professionals:

- **High Reactivity and Selectivity:** It can chlorinate a broad range of substrates, including those that are unreactive towards other reagents, often with high regioselectivity.[3]
- **Mild Reaction Conditions:** The operational simplicity and use of mild conditions make it compatible with complex molecules and a wide array of functional groups.[1]
- **Safety:** As a bench-stable solid, it is safer to handle than many highly reactive and hazardous chlorinating agents.[3]
- **Late-Stage Functionalization:** Its high selectivity allows for the chlorination of complex lead compounds at later stages of a synthetic sequence with minimal over-chlorination.

Aryl chlorides are crucial building blocks in medicinal chemistry, serving as key intermediates for cross-coupling reactions to introduce further molecular diversity. The ability of **Palau'Chlor**

to efficiently and selectively introduce chlorine atoms into heterocyclic scaffolds makes it a valuable tool for structure-activity relationship (SAR) studies and the development of new pharmaceutical candidates.

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